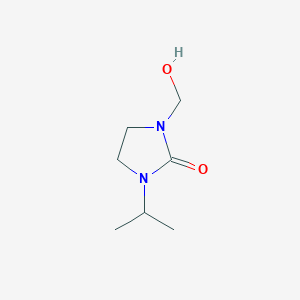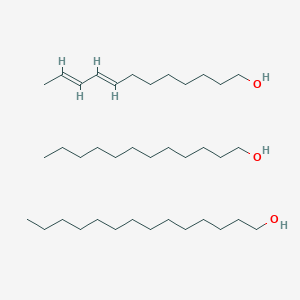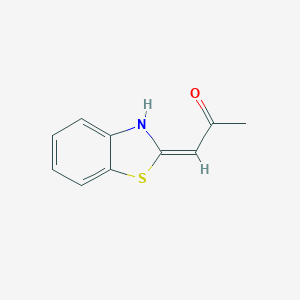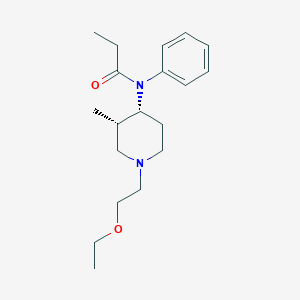
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone, also known as PCPr, is a synthetic dissociative anesthetic drug. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). PCPr is a relatively new research chemical that has gained attention in recent years due to its potential applications in scientific research.
作用机制
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone acts as an NMDA receptor antagonist, binding to the receptor and blocking its activity. This leads to a decrease in glutamate signaling, which is involved in a wide range of physiological processes including learning and memory. This compound also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These include analgesia, sedation, and dissociation. This compound has also been shown to produce neuroprotective effects in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone as a research tool is its potency as an NMDA receptor antagonist. This allows for lower doses to be used compared to other drugs in the same class, such as ketamine. However, one limitation of this compound is its relatively short duration of action, which may make it less useful for certain types of experiments.
未来方向
There are many potential future directions for research involving 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone. One area of interest is its potential as a treatment for depression and other psychiatric disorders. This compound has been shown to produce rapid antidepressant effects in animal studies, similar to ketamine. Another area of interest is its potential as a neuroprotective agent in conditions such as stroke and traumatic brain injury. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成方法
The synthesis of 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone involves the reaction of 1-phenylcyclohexanone with hydroxylamine hydrochloride and sodium acetate in acetic acid. The resulting product is then reduced with sodium borohydride to yield this compound. The synthesis of this compound is relatively simple and can be carried out using readily available reagents.
科学研究应用
1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a potent NMDA receptor antagonist, similar to ketamine and PCP. This makes it a useful tool for studying the role of NMDA receptors in various physiological and pathological processes.
属性
IUPAC Name |
1-(1-phenylcyclohexyl)-2,3-dihydropyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-16-9-13-18(14-10-16)17(11-5-2-6-12-17)15-7-3-1-4-8-15/h1,3-4,7-9,13H,2,5-6,10-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRFHWACLBZROGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150563 |
Source


|
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113812-31-0 |
Source


|
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113812310 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-Phenylcyclohexyl)-2,3-dihydro-4-pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90150563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-azaniumyl-3-[(R)-butylsulfinyl]propanoate](/img/structure/B54599.png)
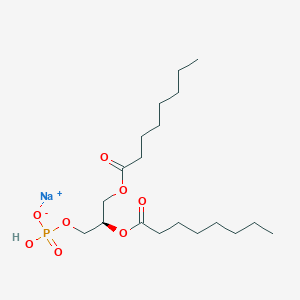
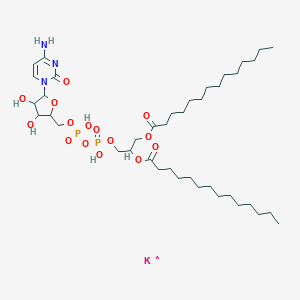

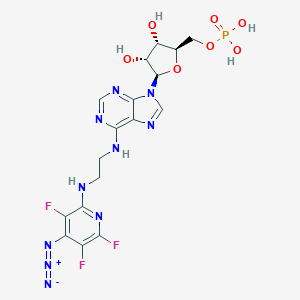


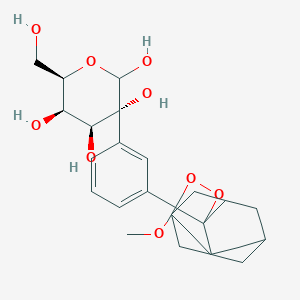
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
